N-[(E)-[(5-chloro-2-hydroxyphenyl)hydrazinylidene]methyl]benzamide
Description
N-[(E)-[(5-chloro-2-hydroxyphenyl)hydrazinylidene]methyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazone linkage between a 5-chloro-2-hydroxyphenyl group and a benzamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Properties
Molecular Formula |
C14H12ClN3O2 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
N-[(E)-[(5-chloro-2-hydroxyphenyl)hydrazinylidene]methyl]benzamide |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-6-7-13(19)12(8-11)18-17-9-16-14(20)10-4-2-1-3-5-10/h1-9,18-19H,(H,16,17,20) |
InChI Key |
IOESKIOEGHSPDZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C=N/NC2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC=NNC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(5-chloro-2-hydroxyphenyl)hydrazinylidene]methyl]benzamide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and benzohydrazide. The reaction is usually carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid under reflux conditions for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(5-chloro-2-hydroxyphenyl)hydrazinylidene]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-[(5-chloro-2-hydroxyphenyl)hydrazinylidene]methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-[(5-chloro-2-hydroxyphenyl)hydrazinylidene]methyl]benzamide involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide
- 4-(Chloromethyl)-N-(2-hydroxy-4-methylphenyl)benzamide
- N-Benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Uniqueness
N-[(E)-[(5-chloro-2-hydroxyphenyl)hydrazinylidene]methyl]benzamide is unique due to its hydrazone linkage, which imparts distinct chemical and biological properties. This linkage allows for versatile chemical modifications and interactions, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
